N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of benzodioxine, benzofuran, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxine core through a ring-closing metathesis reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxane and benzofuran derivatives, such as:
- 2,3-dihydro-1,4-benzodioxane
- 1-benzofuran-3-carboxylic acid
- 4-methoxyphenylacetic acid
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H21NO6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21NO6/c1-30-18-9-6-16(7-10-18)14-23(28)27-24-19-4-2-3-5-20(19)33-26(24)25(29)17-8-11-21-22(15-17)32-13-12-31-21/h2-11,15H,12-14H2,1H3,(H,27,28) |
InChI Key |
ZINYCMIKICHTAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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